Carfecillin
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Overview
Description
Carbenicillin is a broad-spectrum penicillin active against a wide range of bacteria, including Pseudomonas aeruginosa . It is widely used in the treatment of serious infections caused by pseudomonas or other Gram-negative bacilli . Carbenicillin phenyl is designed to enhance oral absorption, after which hydrolysis in the body releases free carbenicillin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbenicillin phenyl is synthesized by esterification of carbenicillin with phenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of carbenicillin phenyl involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process includes purification steps such as crystallization and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Carbenicillin phenyl undergoes hydrolysis in the body to release carbenicillin . The hydrolysis reaction is catalyzed by esterases present in the intestinal mucosa .
Common Reagents and Conditions:
Hydrolysis: Water and esterases.
Esterification: Phenol, carbenicillin, and dehydrating agents like DCC.
Major Products Formed:
Hydrolysis: Carbenicillin and phenol.
Scientific Research Applications
Carbenicillin phenyl has several applications in scientific research:
Chemistry: Used as a model compound to study ester hydrolysis and esterification reactions.
Biology: Employed in studies involving bacterial resistance and the mechanism of action of penicillins.
Industry: Utilized in the production of antibiotics and as a reference compound in quality control processes.
Mechanism of Action
Carbenicillin phenyl exerts its antibacterial activity by interfering with the final cell wall synthesis of susceptible bacteria . Penicillins acylate the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring . This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis .
Comparison with Similar Compounds
Carbenicillin: The parent compound of carbenicillin phenyl, used parenterally.
Ticarcillin: A carboxypenicillin with a broader spectrum of activity against Gram-negative bacteria.
Uniqueness of Carbenicillin Phenyl: Carbenicillin phenyl is unique due to its enhanced oral absorption compared to carbenicillin . The phenyl ester modification allows it to be administered orally, making it more convenient for patients .
Properties
CAS No. |
27025-49-6 |
---|---|
Molecular Formula |
C23H22N2O6S |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(3-oxo-3-phenoxy-2-phenylpropanoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C23H22N2O6S/c1-23(2)17(21(28)29)25-19(27)16(20(25)32-23)24-18(26)15(13-9-5-3-6-10-13)22(30)31-14-11-7-4-8-12-14/h3-12,15-17,20H,1-2H3,(H,24,26)(H,28,29)/t15?,16-,17+,20-/m1/s1 |
InChI Key |
NZDASSHFKWDBBU-KVMCETHSSA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C |
Key on ui other cas no. |
27025-49-6 |
Related CAS |
21649-57-0 (hydrochloride salt) |
Synonyms |
BRL 3475 BRL-3475 BRL3475 Carbenicillin Phenyl Sodium Carfecillin Carfecillin Sodium Salt Carphecillin Salt, Carfecillin Sodium Sodium Salt, Carfecillin Uticillin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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